methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the pyrazole and thiophene moieties. Key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its complex structure suggests it may interact with multiple biological targets, offering possibilities for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple heterocyclic rings allow for diverse binding interactions, potentially affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-2-carboxylate
- Ethyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H26N6O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-[[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N6O3S/c1-10-14(5)33-22(17(10)23(31)32-8)25-21(30)15-9-16(18-11(2)26-28(6)13(18)4)24-20-19(15)12(3)27-29(20)7/h9H,1-8H3,(H,25,30) |
InChI Key |
UEMQZKBWDHDNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=C(N(N=C4C)C)C)C |
Origin of Product |
United States |
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